Sodium Erythorbate Monohydrate vs. Sodium Ascorbate: Equivalent Nitrosamine Inhibition in Cured Meat Model Systems
In a ground pork model system designed to evaluate N-nitrosamine formation during meat curing, sodium erythorbate and sodium ascorbate demonstrated statistically equivalent efficacy in reducing nitrosopyrrolidine levels [1]. The study directly compared these two common curing adjuncts and found no significant difference in their ability to inhibit carcinogenic nitrosamine formation, establishing functional interchangeability for this critical safety application [1].
| Evidence Dimension | Nitrosopyrrolidine inhibition efficacy in ground pork model system |
|---|---|
| Target Compound Data | Equally effective in reducing nitrosopyrrolidine levels |
| Comparator Or Baseline | Sodium ascorbate: equally effective in reducing nitrosopyrrolidine levels |
| Quantified Difference | No statistically significant difference; both compounds equally effective |
| Conditions | Ground pork model system; curing solution ingredients evaluated for effect on nitrosamine formation |
Why This Matters
For procurement in meat processing applications where nitrosamine mitigation is a primary regulatory concern, sodium erythorbate monohydrate offers equivalent safety performance to sodium ascorbate, allowing formulators to select based on other differentiating factors such as stability or cost.
- [1] Theiler RF, Sato K, Aspelund TG, Miller AF. Model System Studies on N-Nitrosamine Formation in Cured Meats: The Effect of Curing Solution Ingredients. Journal of Food Science, 1981, 46(4), 997-1000. View Source
